molecular formula C11H12N2O2 B3054312 3-(2-aminoethyl)-1H-indole-2-carboxylic acid CAS No. 5956-86-5

3-(2-aminoethyl)-1H-indole-2-carboxylic acid

Cat. No.: B3054312
CAS No.: 5956-86-5
M. Wt: 204.22 g/mol
InChI Key: IRVHKLBYWPUMFJ-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1H-indole-2-carboxylic acid is an indole derivative featuring a carboxylic acid group at position 2 and a 2-aminoethyl substituent at position 3 of the indole core.

Properties

IUPAC Name

3-(2-aminoethyl)-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-6-5-8-7-3-1-2-4-9(7)13-10(8)11(14)15/h1-4,13H,5-6,12H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRVHKLBYWPUMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C(=O)O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350773
Record name 3-(2-aminoethyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5956-86-5
Record name 3-(2-aminoethyl)-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminoethyl)-1H-indole-2-carboxylic acid typically involves the decarboxylation of tryptophan. This can be achieved through several methods, including:

Industrial Production Methods

Industrial production often employs microbial fermentation processes where genetically engineered microorganisms convert tryptophan to tryptamine. This method is preferred due to its efficiency and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2-aminoethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds related to "3-(2-aminoethyl)-1H-indole-2-carboxylic acid":

Scientific Research Applications

  • HIV-1 Integrase Inhibitors: Indole-2-carboxylic acid derivatives have been identified as potential inhibitors of HIV-1 integrase, an enzyme crucial for the integration of viral DNA into the host cell's genome .
    • Specifically, indole-2-carboxylic acid derivative 3 effectively inhibits the strand transfer of HIV-1 integrase . Binding conformation analysis reveals that the indole core and C2 carboxyl group chelate the two Mg2+ ions within the active site of integrase .
    • Optimizations of compound 3 led to derivative 20a, which significantly increased the integrase inhibitory effect, with an IC50 value of 0.13 μM . The introduction of a long branch on C3 of the indole core improved interaction with the hydrophobic cavity near the active site of integrase, suggesting that indole-2-carboxylic acid is a promising scaffold for developing integrase inhibitors .
    • Introducing C6-halogenated benzene and a C3 long branch to the indole core increased the inhibitory activity against HIV-1 integrase . Compound 20a was developed through these structural modifications, significantly inhibiting integrase strand transfer .
  • Lactate Imaging: Chemical Exchange Saturation Transfer (CEST) MRI method (LATEST) is based on the exchange between lactate hydroxyl proton and bulk water protons to image lactate with high spatial resolution .
    • The LATEST method has potential applications in the diagnosis and evaluation of therapeutic response of cancer, diabetes, cardiac, and musculoskeletal diseases .
  • Alphavirus Replication Inhibitors: Indole-2-carboxamides have been reported as inhibitors of alphavirus replication .
    • Further development of this series resulted in a 10-fold improvement in potency in a WEEV replicon assay and up to 40-fold increases in half-lives in mouse liver microsomes .
    • Structural modifications were identified that markedly reduce recognition by P-glycoprotein, the key efflux transporter at the blood brain barrier .
  • T Helper Cell Modulation: Substituted 3-aminoindole carboxylic acid derivatives can modulate T helper (Th) cells, controlling the transcription of interleukin-4 (IL-4) message, IL-4 release, or IL-4 production . These cells control the immune system and enhance the responses of other white blood cells .
  • Chemical Reactions: this compound can be oxidized to form indole-3-acetaldehyde.

Mechanism of Action

The compound exerts its effects primarily through interaction with serotonin receptors and trace amine-associated receptors. It modulates the activity of dopaminergic, serotonergic, and glutamatergic systems, influencing mood, cognition, and gastrointestinal motility .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The position and nature of substituents on the indole ring significantly alter physicochemical properties:

Compound Substituents Key Properties
3-(2-Aminoethyl)-1H-indole-2-carboxylic acid 3: -CH2CH2NH2; 2: -COOH High polarity due to amine and carboxylic acid; potential for H-bonding
5,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid (3c) 1: -CH3; 5,6: -OCH3; 2: -COOH Reduced acidity (N-methylation); increased lipophilicity (methoxy groups)
3-Ethyl-6-chloro-1H-indole-2-carboxylic acid (20a) 3: -CH2CH3; 6: -Cl; 2: -COOH Moderate lipophilicity (Cl substituent); electron-withdrawing effects
3-(3-Phenoxypropyl)-1H-indole-2-carboxylic acid (27) 3: -O-(CH2)3-Ph; 2: -COOH High lipophilicity (aromatic phenoxy group); steric bulk
3-(2-Carboxyethyl)-1H-indole-2-carboxylic acid 3: -CH2CH2COOH; 2: -COOH Very high polarity (dual -COOH); potential for ionic interactions

Key Observations :

  • Halogenation (e.g., Cl, F) increases lipophilicity and may improve membrane permeability but reduces solubility .
  • Methoxy groups (e.g., 3c) balance lipophilicity and electronic effects, often improving metabolic stability .
CysLT1 Antagonism
  • Compound 17k (3-((E)-3-((3-((E)-2-(7-chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid): IC50 = 0.0059 µM (CysLT1) vs. 15 µM (CysLT2), demonstrating >2,500-fold selectivity . The extended conjugated system at position 3 enhances binding affinity to CysLT1.
MDM2-p53 Inhibition
  • 3-(1H-Imidazol-5-yl)-1H-indole-2-carboxylic acid derivatives :
    • Show ~50-fold selectivity for TP53 wild-type vs. mutated cell lines (GI50 = 0.22 µM in MV4;11 vs. 10 µM in DLD-1) .
    • The imidazole ring may coordinate with zinc in MDM2, improving selectivity.
KAT-I Inhibition
  • 3-(2-Carboxyethyl)-1H-indole-2-carboxylic acid :
    • IC50 = 19.8 µM (weak activity), highlighting the need for optimization of substituents .

Comparison with this compound:

    Biological Activity

    3-(2-aminoethyl)-1H-indole-2-carboxylic acid, also known as tryptamine derivative, has garnered attention in the fields of neuroscience and pharmacology due to its significant biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings.

    • Molecular Formula : C₁₁H₁₂N₂O₂
    • Molecular Weight : 204.23 g/mol
    • CAS Number : 343-94-2

    The compound features an indole ring structure with a carboxylic acid group and an aminoethyl side chain, which contributes to its biological activity.

    The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

    • Neurotransmitter Modulation : The compound acts on serotonin receptors, influencing neurotransmission and potentially exhibiting antidepressant properties.
    • Antioxidant Activity : It has been shown to increase levels of glutathione, a key antioxidant in the body, suggesting a role in mitigating oxidative stress.
    • Antiviral Properties : Similar compounds have demonstrated efficacy against HIV-1 integrase, indicating potential antiviral applications .

    Biological Activity Findings

    Recent studies have highlighted various aspects of the biological activity of this compound:

    Antioxidant Activity

    Research indicates that this compound possesses significant antioxidant properties. It enhances the expression of proteins with cytoprotective qualities through the activation of the NRF2 pathway, which is crucial for cellular defense against oxidative damage .

    Antiviral Efficacy

    Studies on related indole derivatives have shown their effectiveness in inhibiting HIV-1 integrase. The binding conformation analysis revealed that these compounds can chelate metal ions within the active site of the integrase enzyme, thereby impairing viral replication. For instance, derivatives exhibited IC₅₀ values ranging from 0.13 to 6.85 μM against integrase .

    Antiproliferative Effects

    In vitro studies demonstrated that certain analogs of indole derivatives could induce apoptosis in cancer cells, showcasing their potential as anticancer agents. The most effective compounds in these studies had GI₅₀ values between 0.95 µM and 1.50 µM, indicating strong antiproliferative activity .

    Case Study 1: Antiviral Activity Against HIV

    A study focused on the optimization of indole-2-carboxylic acid derivatives found that modifications at specific positions significantly enhanced their inhibitory effects against HIV-1 integrase. The introduction of halogenated benzene rings increased binding affinity and antiviral potency, showcasing the importance of structural modifications in drug design .

    Case Study 2: Neuroprotective Effects

    Another investigation explored the neuroprotective effects of this compound in models of oxidative stress. Results indicated a marked reduction in neuronal cell death and improved survival rates when treated with this compound compared to controls.

    Data Tables

    Activity Type IC₅₀/ GI₅₀ Value Reference
    HIV Integrase Inhibition0.13 - 6.85 μM
    Antioxidant ActivityNot specified
    Antiproliferative0.95 - 1.50 μM

    Q & A

    Basic Research Questions

    Q. What are the recommended synthetic routes for preparing 3-(2-aminoethyl)-1H-indole-2-carboxylic acid?

    • Methodology : A two-step approach is commonly employed:

    Synthesis of the indole backbone : Start with 3-formyl-1H-indole-2-carboxylic acid derivatives (e.g., via Vilsmeier-Haack formylation of indole-2-carboxylic acid) .

    Introduction of the aminoethyl group : React the formyl intermediate with a protected aminoethyl reagent (e.g., 2-aminoethyl acetonitrile) under reductive amination conditions (e.g., NaBH3CN in acetic acid). Alternatively, acetylate with acetamidoethyl groups followed by hydrolysis (e.g., using HCl/EtOH) to yield the free amine .

    • Key Considerations : Optimize reaction time (3–5 h reflux) and use sodium acetate as a catalyst to enhance yield .

    Q. How can spectroscopic techniques (NMR, HRMS) be applied to characterize this compound?

    • NMR Analysis :

    • 1H NMR : Expect signals for the indole aromatic protons (δ 6.8–7.5 ppm), the carboxylic acid proton (δ ~12 ppm, broad), and the aminoethyl chain (δ 2.8–3.5 ppm for CH2 groups).
    • 13C NMR : Carboxylic acid carbon at δ ~170 ppm; indole carbons between δ 110–140 ppm .
      • HRMS : Calculate exact mass (C11H12N2O2: 220.0848 g/mol) and compare with experimental data. Discrepancies >3 ppm suggest impurities or incorrect adduct formation .

    Q. What storage conditions ensure the stability of this compound?

    • Storage : Store at +4°C in airtight, light-protected containers to prevent degradation. Avoid prolonged exposure to humidity .
    • Purity Monitoring : Use HPLC (≥95% purity) with a C18 column and mobile phase (e.g., water/acetonitrile + 0.1% TFA) to track stability over time .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., LogP, solubility) of indole-carboxylic acid derivatives?

    • Case Study :

    CompoundLogP (Exp.)PSA (Exp.)Source
    2-Carboxy-5-fluoro-1H-indole-3-acetic acid1.6390.39
    6-Methylindole-3-carboxylic acid2.1753.99
    • Methodology :
    • Experimental : Measure LogP via shake-flask method (octanol/water partitioning).
    • Computational : Use software (e.g., MarvinSketch) to predict values and compare with experimental data. Discrepancies may arise from substituent electronic effects or crystal packing .

    Q. What strategies mitigate side reactions during the synthesis of aminoethyl-substituted indole derivatives?

    • Challenge : Unwanted cyclization or oxidation of the aminoethyl group.
    • Solutions :

    Protection-Deprotection : Use tert-butoxycarbonyl (Boc) or Fmoc groups to protect the amine during synthesis. Remove via acidolysis (TFA for Boc) .

    Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of the amine .

    Purification : Recrystallize from acetic acid/DMF (1:1) to remove byproducts .

    Q. How do structural modifications (e.g., nitro or methyl groups) on the indole ring affect the bioactivity of this compound?

    • Approach :

    • Synthesize analogs (e.g., 5-nitro or 6-methyl derivatives) using methods in .
    • Test in vitro bioactivity (e.g., enzyme inhibition assays).
      • Hypothesis : Electron-withdrawing groups (e.g., -NO2) may enhance binding affinity to target proteins, while bulky groups (e.g., -CH3) could reduce solubility .

    Data Contradiction Analysis

    Q. Why do melting points (mp) of indole-carboxylic acids vary across studies?

    • Factors :

    Purity : Impurities (e.g., residual solvents) lower mp. Use recrystallization (acetic acid) to achieve ≥95% purity .

    Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) exhibit distinct mps. Confirm via X-ray diffraction .

    • Example : Indole-2-carboxylic acid mp ranges from 205–209°C in vs. 208–210°C in , likely due to purity differences.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    3-(2-aminoethyl)-1H-indole-2-carboxylic acid
    Reactant of Route 2
    3-(2-aminoethyl)-1H-indole-2-carboxylic acid

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